molecular formula C6H8N2O3 B12956589 Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate

Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B12956589
M. Wt: 156.14 g/mol
InChI Key: FNEMIEBBHUMINB-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a five-membered ring containing oxygen and nitrogen atoms. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of ethyl hydrazinecarboxylate with ethyl oxalate under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: Ethyl hydrazinecarboxylate and ethyl oxalate.

    Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid.

    Procedure: The mixture is heated to promote cyclization, forming the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted oxadiazoles.

Scientific Research Applications

Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism by which Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s activity is often mediated through the modulation of biochemical pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate can be compared with other oxadiazole derivatives, such as:

  • Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
  • Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate
  • Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific ethyl and methyl groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C6H8N2O3/c1-3-4-7-5(11-8-4)6(9)10-2/h3H2,1-2H3

InChI Key

FNEMIEBBHUMINB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C(=O)OC

Origin of Product

United States

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